REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15](Cl)(=O)[C:16]1[C:17]([O:22][CH3:23])=[CH:18][CH:19]=[CH:20][CH:21]=1>CN1CCCC1=O>[C:1]1([N:7]2[C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[N:14]=[C:15]2[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[OH:22])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:1]1([N:7]2[C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[N:14]=[C:15]2[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22][CH3:23])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NC1=C(C=CC=C1)N
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(=CC=CC1)OC)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred for 30 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the temperature was increased to 220° C. for three hours during which time a white solid
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
precipitated out of solution
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Type
|
TEMPERATURE
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Details
|
After cooling
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Type
|
ADDITION
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Details
|
150 ml of water was added to the reaction mixture and product
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Type
|
EXTRACTION
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Details
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was extracted with 300 ml of dichloromethane
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Type
|
WASH
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Details
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The organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
|
CUSTOM
|
Details
|
After removal of the solvents
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C2=C(C=CC=C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C2=C(C=CC=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |